N-(3-chlorophenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolane-3-carbothioamide
Description
N-(3-chlorophenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolane-3-carbothioamide is a heterocyclic compound featuring a saturated thiazolane ring substituted with a carbothioamide group, a 3-chlorophenyl moiety, and a 2-methylphenyl imino linkage. This structure combines sulfur and nitrogen atoms in a five-membered ring, which is characteristic of bioactive molecules in agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(2-methylphenyl)imino-1,3-thiazolidine-3-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S2/c1-12-5-2-3-8-15(12)20-17-21(9-10-23-17)16(22)19-14-7-4-6-13(18)11-14/h2-8,11H,9-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYBRXPFBBURFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(CCS2)C(=S)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolane-3-carbothioamide typically involves the reaction of 3-chloroaniline with 2-methylbenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a thioamide to form the thiazolane ring. The reaction conditions may include the use of solvents such as ethanol or acetonitrile, and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolane-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolane-3-carbothioamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell signaling, metabolism, or structural integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several analogs, as outlined below:
Key Observations :
- Thioamide vs. Carboxamide : The target’s carbothioamide (C=S) group may confer stronger metal-binding capacity compared to carboxamides (C=O), influencing enzyme inhibition mechanisms .
- Chlorophenyl vs.
- Saturated vs. Unsaturated Rings : The thiazolane ring (saturated) in the target compound may reduce aromaticity, altering π-π stacking interactions compared to unsaturated thiazole/thiazolidinylidene analogs .
Biological Activity
N-(3-chlorophenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolane-3-carbothioamide, a thiazole derivative, has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 356.91 g/mol. The structural features include a thiazole ring and an imine linkage, which contribute to its biological activity.
Synthesis
The synthesis of thiazole derivatives often involves the reaction of thiosemicarbazones with appropriate aldehydes or ketones. For this compound, the synthesis typically follows these steps:
- Formation of Thiazole Ring : The reaction between 3-chlorobenzaldehyde and 2-methylphenylthiosemicarbazone.
- Cyclization : The intermediate undergoes cyclization to form the thiazole structure.
- Thioamide Formation : The final step involves the introduction of a carbothioamide group.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro evaluations showed:
- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial activity .
- Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, crucial for treating infections associated with biofilms .
Anticancer Activity
The compound has also been investigated for its cytotoxic effects against cancer cell lines:
- Cytotoxicity : It showed significant cytotoxicity against glioblastoma multiforme and breast adenocarcinoma cell lines at low concentrations (nanomolar range). Morphological changes indicative of apoptosis were observed .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis through multiple pathways, including cell cycle arrest and modulation of apoptotic markers.
Case Studies
- Study on Antitumor Activity : A study evaluated various thiazole derivatives, including this compound, against glioblastoma cells. Results indicated that compounds with halogen substitutions exhibited enhanced antitumor activity compared to their non-halogenated counterparts .
- Antimicrobial Evaluation : In a comparative study of thiazole derivatives, this compound was highlighted for its superior antimicrobial efficacy against resistant strains of bacteria .
Data Summary
| Biological Activity | Observations/Results |
|---|---|
| Antimicrobial Activity | MIC: 0.22 - 0.25 μg/mL |
| Biofilm Formation Inhibition | Effective against S. aureus and S. epidermidis |
| Cytotoxicity | Significant effects on glioblastoma and breast cancer cell lines |
| Mechanism | Induction of apoptosis |
Q & A
Q. Key Considerations :
- Use polar aprotic solvents (e.g., DMSO, acetonitrile) to enhance reaction efficiency .
- Monitor reaction progress via TLC or HPLC to optimize yield (typically 60–75% for analogous compounds) .
How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Employ a combination of spectroscopic and chromatographic techniques:
Validation : Compare spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
What solvent systems and reaction conditions optimize its synthesis?
Methodological Answer:
Q. Troubleshooting :
- Low yields may arise from moisture-sensitive intermediates; use anhydrous conditions .
- Side products (e.g., over-oxidized thiols) require column chromatography (silica gel, hexane:ethyl acetate) .
Advanced Questions
How can contradictions in biological activity data be resolved?
Methodological Answer:
- Comparative assays : Perform parallel in vitro (e.g., enzyme inhibition) and in vivo (e.g., murine models) studies to validate activity .
- Structural analogs : Synthesize derivatives (e.g., replacing the chlorophenyl group with fluorophenyl) to isolate pharmacophoric elements .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., thiazolane-based inhibitors) to identify trends .
Example : If anti-inflammatory activity varies between studies, test solubility differences using DLS (Dynamic Light Scattering) to assess aggregation effects .
What strategies exist for structural modification to enhance bioactivity?
Methodological Answer:
- Substituent tuning : Replace the 3-chlorophenyl group with electron-withdrawing groups (e.g., -NO₂) to improve target binding .
- Heterocycle replacement : Substitute the thiazolane ring with pyrimidine or triazole moieties to modulate pharmacokinetics .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
Case Study : A pyridine analog () showed 2x higher antimicrobial activity, attributed to improved membrane permeability .
How to design experiments to study its interaction with biological targets?
Methodological Answer:
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes with enzymes (e.g., cytochrome P450) .
- Spectroscopic assays :
- Kinetic studies : Measure IC₅₀ values via Michaelis-Menten plots for enzyme inhibition .
Validation : Cross-correlate computational predictions with experimental IC₅₀ values to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
